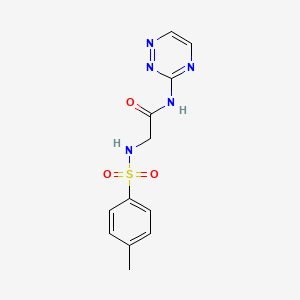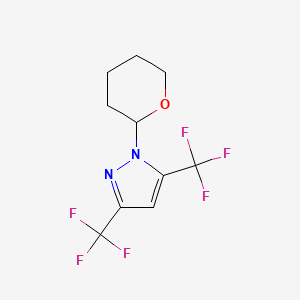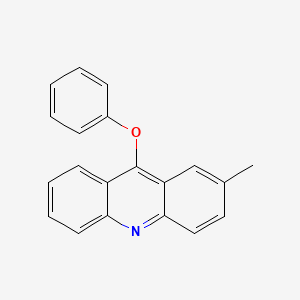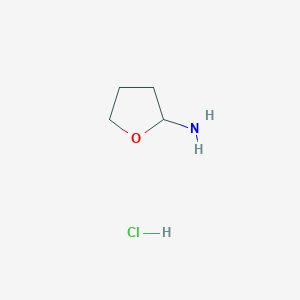
Tetrahydrofuran-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydrofuran-2-amine hydrochloride is a chemical compound that belongs to the class of heterocyclic amines. It is derived from tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrofuran-2-amine hydrochloride typically involves the conversion of furfural to tetrahydrofuran-derived amines. One efficient method starts with carbohydrate-based furfural, which undergoes hydrogenation in the presence of a palladium catalyst to form tetrahydrofurfurylamine. This intermediate is then reacted with hydrochloric acid to produce this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydrofuran-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or amines can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydrofuran derivatives, which can be further utilized in different chemical syntheses .
Aplicaciones Científicas De Investigación
Tetrahydrofuran-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of tetrahydrofuran-2-amine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrofurfurylamine: A closely related compound with similar chemical properties.
2-Methyltetrahydrofuran: Another derivative used as a solvent and in chemical syntheses.
Uniqueness
Tetrahydrofuran-2-amine hydrochloride is unique due to its specific amine group and hydrochloride salt form, which enhance its solubility and reactivity compared to other tetrahydrofuran derivatives .
Propiedades
Fórmula molecular |
C4H10ClNO |
|---|---|
Peso molecular |
123.58 g/mol |
Nombre IUPAC |
oxolan-2-amine;hydrochloride |
InChI |
InChI=1S/C4H9NO.ClH/c5-4-2-1-3-6-4;/h4H,1-3,5H2;1H |
Clave InChI |
OZEIBIZOCKVHLB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


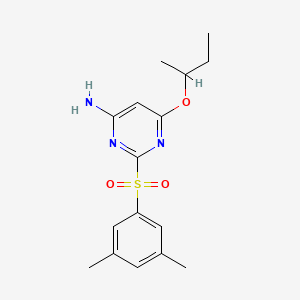
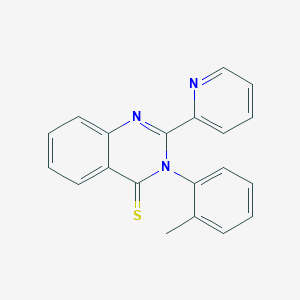
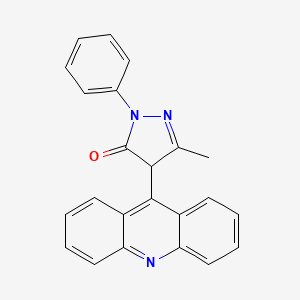
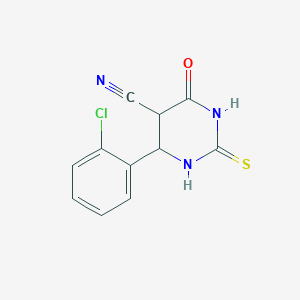
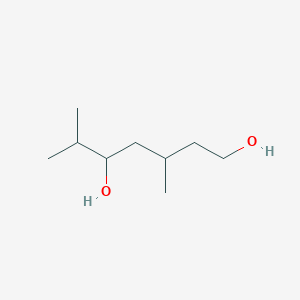
![rel-(3aS,6aR)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12927969.png)
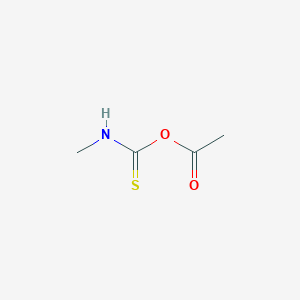

![5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid](/img/structure/B12927984.png)

